molecular formula C7H9BrN2O4S2 B2803317 2-bromo-N1-methylbenzene-1,4-disulfonamide CAS No. 1852785-88-6

2-bromo-N1-methylbenzene-1,4-disulfonamide

Cat. No.: B2803317
CAS No.: 1852785-88-6
M. Wt: 329.18
InChI Key: ZKRFROKQYHPTGO-UHFFFAOYSA-N
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Description

2-Bromo-N1-methylbenzene-1,4-disulfonamide (CAS 1852785-88-6) is a high-purity chemical compound supplied for research applications. This benzene-1,4-disulfonamide derivative is characterized by a bromo substituent at the 2-position and an N-methyl sulfonamide group, yielding the molecular formula C 7 H 9 BrN 2 O 4 S 2 and a molecular weight of 329.19 . The compound serves as a versatile synthetic intermediate or building block in medicinal chemistry and drug discovery research. The sulfonamide functional group is a privileged pharmacophore in drug design, known to confer a range of pharmacological activities in approved therapeutics and investigational compounds, including antimicrobial, antioxidant, and anticancer properties . The presence of the bromine atom offers a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries for biological screening . This reagent is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-bromo-1-N-methylbenzene-1,4-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O4S2/c1-10-16(13,14)7-3-2-5(4-6(7)8)15(9,11)12/h2-4,10H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFROKQYHPTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N1-methylbenzene-1,4-disulfonamide typically involves the bromination of N1-methylbenzene-1,4-disulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N1-methylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound .

Scientific Research Applications

2-bromo-N1-methylbenzene-1,4-disulfonamide is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide groups play crucial roles in binding to target molecules, leading to various biochemical effects. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-N1-methylbenzene-1,4-disulfonamide and analogous benzene-1,4-disulfonamide derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound - Br at C2
- N1-methyl, N4-H sulfonamide groups
C₆H₇BrN₂O₄S₂ Pharmaceutical intermediate; bromine enhances electrophilicity and potential bioactivity
N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide (Indisulam) - Cl-substituted indole at N4
- Free sulfonamide groups
C₁₄H₁₂ClN₃O₄S₂ Anticancer drug (Eisai Medical); targets RBM39 via DCAF15 E3 ligase recruitment
N1,N1-Dimethyl-N4-(3-methyl-1H-indol-7-yl)benzene-1,4-disulfonamide - N1,N1-dimethyl
- 3-methylindole at N4
C₁₅H₁₈N₃O₄S₂ Synthetic intermediate; dimethyl groups enhance lipophilicity
N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide - 4-chlorobenzyl at N1
- N-methyl at N4
C₁₄H₁₅ClN₂O₄S₂ Research compound; chlorobenzyl moiety may influence receptor binding
1-N-Methylbenzene-1,4-disulfonamide - N1-methyl
- N4-H sulfonamide
C₇H₁₀N₂O₄S₂ Simplest analog; used in bulk synthesis (priced at €478/50 mg)

Key Comparative Insights :

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability in this compound may enhance electrophilic reactivity compared to chlorine-containing analogs like indisulam .

Synthetic Routes :

  • The target compound is synthesized via sulfonylation of brominated aniline derivatives, similar to methods for N1,N1-dimethyl analogs (). Pyridine is often used as a base to neutralize HCl byproducts during sulfonyl chloride reactions .

The bromine in the target compound could modulate similar pathways but with altered potency or selectivity due to steric effects .

Physical Properties: Bromine increases molecular weight and may reduce aqueous solubility compared to non-halogenated derivatives (e.g., 1-N-methylbenzene-1,4-disulfonamide) .

Safety Considerations: Brominated aromatic amines (e.g., 4-bromo-1,2-diaminobenzene in ) are associated with skin/eye irritation and delayed toxicity, suggesting stringent handling protocols are necessary for the target compound .

Biological Activity

2-Bromo-N1-methylbenzene-1,4-disulfonamide is a sulfonamide compound with the molecular formula C7H9BrN2O4S2 and a molecular weight of 329.2 g/mol. This compound has garnered attention in various fields of research due to its unique chemical structure, which includes a bromine atom that enhances its biological activity compared to other sulfonamides.

The synthesis of this compound typically involves the bromination of N1-methylbenzene-1,4-disulfonamide. Common reagents for this process include bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The selective introduction of the bromine atom is crucial for the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. The sulfonamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is similar to that observed in traditional sulfonamide antibiotics, which inhibit bacterial dihydropteroate synthase.

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thus inhibiting bacterial growth. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial efficacy against various strains.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For example, it has been tested against carbonic anhydrases and other relevant enzymes in biochemical assays, demonstrating significant inhibitory effects. The presence of the bromine atom may enhance binding affinity due to steric and electronic factors.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various sulfonamides, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics, suggesting potential therapeutic applications.

Enzyme Interaction Analysis

In another investigation focusing on enzyme inhibition, this compound was shown to inhibit human carbonic anhydrase II with an IC50 value indicating strong binding affinity. This suggests its potential utility in developing drugs targeting conditions like glaucoma or edema where carbonic anhydrase modulation is beneficial .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-chloro-N1-methylbenzene-1,4-disulfonamideChlorine atom instead of bromineModerate antibacterial activity
2-fluoro-N1-methylbenzene-1,4-disulfonamideFluorine atom; potential for different reactivityVariable efficacy
2-iodo-N1-methylbenzene-1,4-disulfonamideIodine atom; larger size may affect bindingEnhanced enzyme inhibition

The unique presence of the bromine atom in this compound provides distinct reactivity compared to its chloro and iodo counterparts, influencing its biological interactions and effectiveness as an antibacterial agent.

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs with variations in bromine position, methyl group size, or sulfonamide substituents. Test in vitro against target proteins (e.g., carbonic anhydrase IX) and compare IC50_{50} values. QSAR models using Molinspiration descriptors (e.g., logP, polar surface area) correlate structural features with activity .

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